molecular formula C17H15NO2 B189074 4-Methoxy-2-(4-methoxyphenyl)quinoline CAS No. 144709-03-5

4-Methoxy-2-(4-methoxyphenyl)quinoline

Cat. No. B189074
CAS RN: 144709-03-5
M. Wt: 265.31 g/mol
InChI Key: YTWHBYPYZLSPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(4-methoxyphenyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and is known to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)quinoline involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of STAT3, a transcription factor that is known to promote cancer cell survival and proliferation. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses and cancer cell survival.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 4-Methoxy-2-(4-methoxyphenyl)quinoline has also been found to exhibit a range of other biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-Methoxy-2-(4-methoxyphenyl)quinoline in lab experiments is its potency and specificity. This compound exhibits potent activity against cancer cells and has been found to be specific to cancer cells, with little or no toxicity to normal cells. However, one of the limitations of using this compound is its solubility. This compound is poorly soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Methoxy-2-(4-methoxyphenyl)quinoline. One of the major directions is the development of novel derivatives of this compound that exhibit enhanced potency and specificity. Another direction is the study of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, the potential use of this compound in combination with other anti-cancer agents is an area of future research.

Synthesis Methods

The synthesis of 4-Methoxy-2-(4-methoxyphenyl)quinoline involves the reaction of 4-methoxyaniline with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in anhydrous ethanol, and the resulting product is purified through recrystallization. This synthesis method has been found to be efficient and yields high-quality product.

Scientific Research Applications

4-Methoxy-2-(4-methoxyphenyl)quinoline has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

144709-03-5

Product Name

4-Methoxy-2-(4-methoxyphenyl)quinoline

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-methoxy-2-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C17H15NO2/c1-19-13-9-7-12(8-10-13)16-11-17(20-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3

InChI Key

YTWHBYPYZLSPLQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC

Origin of Product

United States

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